molecular formula C8H7Br2NO B1338070 4'-Amino-3',5'-dibromoacetophenone CAS No. 22589-50-0

4'-Amino-3',5'-dibromoacetophenone

Cat. No. B1338070
CAS RN: 22589-50-0
M. Wt: 292.95 g/mol
InChI Key: GDOXBJMFPXRNPM-UHFFFAOYSA-N
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Description

4'-Amino-3',5'-dibromoacetophenone is a chemical compound that is related to acetophenone derivatives. While the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and characterized provide insight into the potential properties and reactivity of 4'-Amino-3',5'-dibromoacetophenone. These related compounds include 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid , an unsymmetrical azine derivative of 4-aminoacetophenone , and an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione .

Synthesis Analysis

The synthesis of related acetophenone derivatives involves various organic reactions. For instance, the compound in paper is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. Similarly, the compound in paper is synthesized by reacting 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate. These methods suggest that the synthesis of 4'-Amino-3',5'-dibromoacetophenone could potentially involve halogenation reactions to introduce bromine atoms and an amination step to incorporate the amino group.

Molecular Structure Analysis

The molecular structures of the related compounds are characterized using techniques such as FT-IR, 1H NMR, UV-Vis, and single-crystal X-ray diffraction . The crystal structure of the compound in paper belongs to the triclinic unit cell, and the compound in paper features a six-membered nonplanar ring in an envelope conformation. These analyses provide a foundation for predicting the molecular structure of 4'-Amino-3',5'-dibromoacetophenone, which would likely exhibit characteristic IR and NMR peaks corresponding to the bromo and amino substituents.

Chemical Reactions Analysis

The chemical reactivity of acetophenone derivatives can be inferred from the studies. For example, the compound in paper shows high chemical reactivity with a chemical softness of 2.48, indicating that 4'-Amino-3',5'-dibromoacetophenone may also exhibit significant reactivity, potentially in nucleophilic substitution reactions due to the presence of bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are determined through various analytical techniques. The thermal stability of the compound in paper is assessed using DTA and TGA analysis. The compound in paper exhibits potent inhibition of tyrosinase, suggesting that 4'-Amino-3',5'-dibromoacetophenone could also possess biological activity. The electronic properties and stability of these compounds are investigated through DFT studies, which could be applied to 4'-Amino-3',5'-dibromoacetophenone to predict its properties .

Scientific Research Applications

  • Application in Organic Chemistry Education

    • Field : Organic Chemistry Education .
    • Summary : The α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry, was applied in an innovative experiment conducted by junior undergraduates . The bromination of various acetophenone derivatives was investigated .
    • Methods : The experiment employed pyridine hydrobromide perbromide as the brominating agent, focusing on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . 4-chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
    • Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
  • Application in Analysis of N-Acyl Amino Acid Surfactants

    • Field : Analytical Chemistry .
    • Summary : A method for the analysis of weak anionic surfactants based on N-acyl amino acids was developed . The surfactants were derivatized using 2,4′-dibromoacetophenone yielding 4′-bromophenacyl esters suitable for spectrophotometric detection .
    • Methods : Surfactants containing glycine, threonine and glutamic acid were analyzed after derivatization using reversed-phase liquid chromatography with UV/Vis and MS detection .
    • Results : The relative content of the homologues of N-acyl-linked fatty acids was expressed using the determined method . The intraday repeatability and stability of the prepared derivatives was tested .
  • Application in Synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines

    • Field : Organic Synthesis .
    • Summary : α,α-Dibromoacetophenones, including 4’-Amino-3’,5’-dibromoacetophenone, are used in the synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXBJMFPXRNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511733
Record name 1-(4-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Amino-3',5'-dibromoacetophenone

CAS RN

22589-50-0
Record name 1-(4-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Pri‐Bar, O Buchman - Journal of Labelled Compounds and …, 1990 - Wiley Online Library
Tritiated clenbuterol was prepared starting from 4‐aminoacetophenone (I) which was selectively brominated to 4‐amino‐3,5‐dibromoacetopheno ne (II), then to 4‐amino‐α,3,5‐…
P Delahaut, M Dubois, I Pri‐Bar… - Food Additives & …, 1991 - Taylor & Francis
A radioimmunoassay for clenbuterol detection in cattle has been validated and used to monitor treated cattle. The tracer used was 4‐amino‐3,5‐dichloro‐α(tert‐butylamino‐methyl) …
MS Nery, MS Azevedo, JN Cardoso, GBC Slana… - …, 2007 - thieme-connect.com
A practical method for the synthesis of brombuterol [1-(4-amino-3, 5-dibromophenyl)-2-(tert-butylamino) ethanol] in high overall yield is described starting from 4′-aminoacetophenone …
M Tashiro, S Mataka, H Nakamura… - Journal of the Chemical …, 1988 - pubs.rsc.org
Deuteriated 1-phenylethanols were prepared by reductive dehalogenation of the corresponding halogenoacetophenones with Raney Ni–Al and Cu–Al alloys in 5% NaOD–D2O solution…
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
Y Yu, J He - Macromolecular Chemistry and Physics, 2017 - Wiley Online Library
A series of butadiene derivatives with m‐(alkyl)terphenyl substituents at 2,3‐position is synthesized and used for anionic living polymerizations. The controllabilities of the …

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